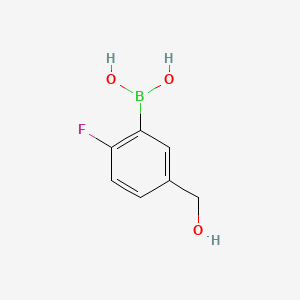

2-Fluoro-5-hydroxymethylphenylboronic acid

Descripción

2-Fluoro-5-hydroxymethylphenylboronic acid (CAS: 1072952-25-0) is a fluorinated arylboronic acid derivative with the molecular formula C₇H₈BFO₃ and a molecular weight of 169.94 g/mol . The compound features a hydroxymethyl (-CH₂OH) substituent at the 5-position and a fluorine atom at the 2-position on the phenyl ring. This structure combines the electron-withdrawing effects of fluorine with the hydrophilic hydroxymethyl group, influencing its acidity, solubility, and reactivity. It is stored at 0–6°C to maintain stability and has a purity exceeding 97.0% .

Propiedades

IUPAC Name |

[2-fluoro-5-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJGYVJNQJJJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660226 | |

| Record name | [2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-25-0 | |

| Record name | [2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(hydroxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Lithiation and Boronation of Fluorobromobenzene Derivatives

A common and effective strategy for preparing fluorinated phenylboronic acids is the lithiation of appropriately substituted fluorobromobenzenes, followed by reaction with borate esters and subsequent hydrolysis.

Starting Material: 1-bromo-4-fluorobenzene is lithiated using lithium bases such as n-butyllithium or lithium diisopropylamide in an inert solvent (e.g., tetrahydrofuran) at low temperatures (around -50 °C) to generate the corresponding aryllithium intermediate (5-bromo-2-fluorophenyllithium).

Boronation: The aryllithium species reacts with tri(C1-C6 alkyl) borate (e.g., trimethyl borate) to form a boronate ester intermediate.

Hydrolysis: Acidic hydrolysis of the boronate ester yields 5-bromo-2-fluorobenzeneboronic acid.

This method offers improved yields and purity compared to older methods relying on 2,4-dibromofluorobenzene, which suffers from impurity issues and lower yields (~70%) due to isomeric mixtures.

Functional Group Transformations to Introduce Hydroxymethyl Group

To obtain the 5-hydroxymethyl substituent, further functional group transformations are necessary:

Formylation: The bromoboronic acid intermediate can be converted to the corresponding formyl derivative (e.g., 5-bromo-2-fluorobenzaldehyde boronic acid) via directed metalation and formylation reactions.

Reduction: The aldehyde group is then reduced to the hydroxymethyl group using standard reducing agents such as sodium borohydride or catalytic hydrogenation.

Purification: The crude product is purified by controlled pH precipitation and solvent extraction to achieve high purity (>95%) as demonstrated in related formylphenylboronic acid preparations.

Protection and Deprotection Strategies

In some synthetic routes, protecting groups are employed to safeguard sensitive hydroxyl groups during lithiation and boronation steps:

Phenol Protection: The phenolic hydroxyl group can be protected using groups like tert-butoxycarbonyl (BOC), trimethylsilyl (TMS), or benzyl groups prior to lithiation to prevent side reactions.

Deprotection: After boronation, acidic or hydrogenolytic conditions remove the protecting groups to yield the free hydroxyphenylboronic acid.

This approach facilitates higher yields and cleaner reactions, especially when scaling up for industrial production.

Comparative Data Table of Preparation Methods

Industrial Scale and Process Stability

The described lithiation-boronation approach with protection/deprotection steps has been successfully scaled to multi-kilogram batches with good process stability and reproducibility, as reported in patent literature. The use of inexpensive and easily removable protecting groups facilitates industrial amplification.

Summary of Research Findings

The lithiation of 1-bromo-4-fluorobenzene with lithium bases at low temperature is a key step to generate the aryllithium intermediate necessary for boronation.

Trialkyl borates serve as effective boron sources, producing boronate esters that convert to boronic acids upon hydrolysis.

Protection of hydroxyl groups enhances yield and purity by preventing side reactions during lithiation.

Formylation followed by reduction is a reliable route to install the hydroxymethyl group at the 5-position.

Purification through controlled pH precipitation and solvent extraction ensures high purity (>95%), suitable for pharmaceutical and fine chemical applications.

The methods avoid problematic isomeric impurities associated with earlier routes using dibromofluorobenzenes.

This comprehensive preparation approach balances efficiency, selectivity, and scalability for the synthesis of 2-Fluoro-5-hydroxymethylphenylboronic acid.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-hydroxymethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Aldehydes and Carboxylic Acids: Formed via oxidation of the hydroxymethyl group.

Substituted Phenylboronic Acids: Formed via nucleophilic substitution of the fluorine atom.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

- Suzuki-Miyaura Coupling : 2-Fluoro-5-hydroxymethylphenylboronic acid serves as a crucial building block in the Suzuki-Miyaura cross-coupling reactions. The boronic acid functionality allows for the formation of biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and selectivity in these reactions, making it a valuable tool in organic synthesis .

2. Material Science

- Synthesis of Advanced Materials : This compound is utilized in the development of advanced materials and polymers with tailored properties. Its ability to form covalent bonds enables the creation of complex polymeric structures that can exhibit unique physical and chemical characteristics .

Biological Applications

1. Molecular Probes

- Biological Interactions : The hydroxymethyl group allows this compound to interact with biological molecules, making it a potential molecular probe for studying various biochemical pathways. Its reactivity can be harnessed to investigate interactions within biological systems .

2. Drug Discovery

- Enzyme Inhibition : Research has explored its application in drug discovery, particularly as a potential inhibitor for specific enzymes. The compound's ability to form stable complexes with target proteins can lead to the development of new therapeutic agents .

Medical Applications

1. Cancer Therapy

- Boron Neutron Capture Therapy (BNCT) : There is ongoing research into the use of boron-containing compounds like this compound in BNCT for cancer treatment. This therapy relies on the selective uptake of boron compounds by tumor cells, followed by neutron irradiation to induce cell death .

Case Studies

1. Synthesis and Characterization

A study demonstrated the successful use of this compound in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling reactions. The results indicated that the presence of fluorine significantly improved reaction yields compared to non-fluorinated analogs .

2. Antimicrobial Activity

Research exploring the antimicrobial properties of phenylboronic acids highlighted that derivatives like this compound exhibited notable activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-hydroxymethylphenylboronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Findings from Structural Comparisons:

Substituent Effects on Acidity and Reactivity: Electron-withdrawing groups (e.g., -CF₃, -F) increase acidity. For example, 5-trifluoromethyl-2-formylphenylboronic acid has a pKa of ~7.1, making it more acidic than non-fluorinated analogs . Hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups enhance hydrophilicity, improving aqueous solubility .

Biological Activity :

- 5-Trifluoromethyl-2-formylphenylboronic acid exhibits antifungal activity (MIC = 8 µg/mL against Bacillus cereus), outperforming the antifungal drug Tavaborole (MIC = 16 µg/mL) .

- Cyclization into benzoxaboroles (e.g., 3-hydroxybenzoxaborole) is critical for binding to microbial enzymes like leucyl-tRNA synthetase (LeuRS) .

Structural Isomerization :

- Analogous compounds with aldehyde (-CHO) or hydroxymethyl (-CH₂OH) groups can undergo cyclization to form benzoxaboroles, which are pharmacologically active .

Applications in Synthesis :

- Fluorinated phenylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions. For example, 2-fluoro-5-(trifluoromethyl)phenylboronic acid is a key intermediate in drug synthesis .

Actividad Biológica

2-Fluoro-5-hydroxymethylphenylboronic acid (C7H8BFO3) is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound is primarily recognized for its role in various biochemical reactions, particularly in medicinal chemistry and synthetic biology. Its unique structural features allow it to interact with biological molecules, influencing cellular processes and exhibiting pharmacological effects.

Chemical Structure : The compound contains a fluorine atom and a hydroxymethyl group attached to a phenyl ring, along with a boronic acid functional group. This configuration is crucial for its reactivity and biological interactions.

Mechanism of Action : The boronic acid moiety is known to form reversible covalent bonds with diols, which are prevalent in many biological systems. This interaction can inhibit enzymes, particularly serine proteases, by binding to the active site and preventing substrate access. Such inhibition can lead to downstream effects on cellular signaling pathways and metabolism.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, including Haemophilus influenzae. In vitro assays indicate that this compound can significantly reduce bacterial viability in a dose-dependent manner. The mechanism involves interference with fatty acid synthesis pathways, specifically targeting the FabH enzyme, which is essential for bacterial growth .

Cytotoxicity and Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cell lines, such as L1210 mouse leukemia cells. The observed IC50 values are in the nanomolar range, indicating potent cytotoxic effects. The growth inhibition appears to be linked to the compound's ability to disrupt nucleotide metabolism within the cells .

Case Study 1: Antimicrobial Efficacy

A preclinical evaluation involving H. influenzae strains showcased the effectiveness of this compound as an inhibitor of the FabH enzyme. Docking studies provided insights into the binding interactions, confirming that the compound can effectively reduce bacterial viability independent of gene expression levels associated with fatty acid synthesis .

Case Study 2: Cancer Cell Proliferation

In a study focusing on leukemia cells, various analogs of phenylboronic acids were synthesized and tested for their growth inhibitory effects. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation, suggesting potential applications in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H8BFO3 |

| Molecular Weight | 171.95 g/mol |

| IC50 (L1210 cells) | Nanomolar range |

| Antimicrobial Activity | Effective against H. influenzae |

| Mechanism of Action | Inhibition of FabH enzyme |

Safety and Toxicology

While this compound demonstrates significant biological activity, it is essential to consider its safety profile. The compound has been classified with warnings for skin and eye irritation, indicating that handling precautions should be observed during laboratory use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Fluoro-5-hydroxymethylphenylboronic acid, and how can its purity and structure be validated?

- Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives are coupled with halogenated aryl precursors. Intermediate steps may involve protecting the hydroxymethyl group to prevent side reactions during coupling .

- Characterization : Validate purity using HPLC (>97.0% purity) and structural integrity via //-NMR spectroscopy. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FT-IR) can confirm molecular weight (169.94 g/mol) and functional groups (e.g., B–O, C–F bonds) .

Q. How should this compound be stored to ensure stability, and what are critical handling precautions?

- Storage : Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon) to minimize hydrolysis and oxidation. Avoid prolonged storage due to gradual boronic acid degradation .

- Handling : Use gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation. In case of skin contact, rinse immediately with water and seek medical advice .

Q. What spectroscopic techniques are optimal for tracking reaction intermediates involving this compound?

- Use -NMR to monitor boron-containing intermediates. High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) with UV visualization are effective for tracking reaction progress .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura couplings using this boronic acid be optimized to improve yield and selectivity?

- Catalysts : Test palladium catalysts (e.g., Pd(PPh)) with ligands like SPhos or XPhos to enhance sterically hindered couplings.

- Solvents : Optimize solvent polarity (e.g., DMF/HO mixtures) to balance solubility and reactivity.

- Bases : Evaluate inorganic bases (e.g., NaCO) versus organic bases (e.g., EtN) to minimize side reactions with the hydroxymethyl group .

Q. What strategies are effective for modifying the hydroxymethyl group to create derivatives for structure-activity relationship (SAR) studies?

- Oxidation : Convert the hydroxymethyl (–CHOH) group to a formyl (–CHO) moiety using Dess-Martin periodinane for aldehyde intermediates.

- Esterification : React with acyl chlorides (e.g., acetyl chloride) to form esters, improving lipophilicity for biological assays .

Q. How do steric and electronic effects of the hydroxymethyl group influence cross-coupling efficiency compared to analogs like 3-Fluoro-5-methylphenylboronic acid?

- Steric Hindrance : The hydroxymethyl group may reduce coupling yields in sterically demanding reactions. Compare with methyl-substituted analogs (e.g., 3-Fluoro-5-methylphenylboronic acid) to quantify steric impacts using kinetic studies .

- Electronic Effects : Electron-donating hydroxymethyl groups can alter the boronic acid’s Lewis acidity, affecting transmetallation rates. DFT calculations can model charge distribution differences .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

- Perform density functional theory (DFT) calculations to analyze transition states in cross-coupling reactions. Molecular docking studies may predict interactions in enzyme inhibition assays .

Q. What are the primary degradation pathways of this compound under ambient conditions, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.